molecular formula C31H62O B14694180 Hentriacontan-2-one CAS No. 34345-07-8

Hentriacontan-2-one

Cat. No.: B14694180
CAS No.: 34345-07-8
M. Wt: 450.8 g/mol
InChI Key: KTGKDWJBRNYLBP-UHFFFAOYSA-N
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Description

Hentriacontan-2-one is a long-chain ketone with the molecular formula C31H62O. It is a derivative of hentriacontane, a saturated hydrocarbon. This compound is found in the epicuticular waxes of various plants and plays a role in protecting plants from environmental stressors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hentriacontan-2-one can be synthesized through the oxidation of hentriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction conditions usually require elevated temperatures and prolonged reaction times to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced on a larger scale using similar oxidation methods as in laboratory synthesis, with adjustments to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hentriacontan-2-one undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert this compound into carboxylic acids.

    Reduction: Reduction reactions can convert it back to hentriacontane or to hentriacontan-2-ol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hentriacontane or hentriacontan-2-ol.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

Hentriacontan-2-one has several scientific research applications:

    Chemistry: Used as a model compound to study long-chain ketones and their reactivity.

    Biology: Investigated for its role in plant epicuticular waxes and its impact on plant-insect interactions.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Used in the formulation of waxes and coatings for its hydrophobic properties.

Mechanism of Action

The mechanism of action of hentriacontan-2-one in biological systems involves its interaction with cell membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Hentriacontane: The parent hydrocarbon of hentriacontan-2-one.

    Hentriacontan-2-ol: The alcohol derivative of this compound.

    Hentriacontan-16-one: Another ketone derivative with the carbonyl group at a different position.

Uniqueness

This compound is unique due to its specific position of the carbonyl group, which influences its chemical reactivity and physical properties. Compared to hentriacontane, it has a higher polarity and reactivity, making it more versatile in chemical reactions. Its specific structure also allows it to interact differently with biological membranes compared to other long-chain ketones.

Properties

CAS No.

34345-07-8

Molecular Formula

C31H62O

Molecular Weight

450.8 g/mol

IUPAC Name

hentriacontan-2-one

InChI

InChI=1S/C31H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)32/h3-30H2,1-2H3

InChI Key

KTGKDWJBRNYLBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Origin of Product

United States

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